molecular formula C15H14O2S B1321377 4-Methoxy-4'-thiomethylbenzophenone CAS No. 54118-72-8

4-Methoxy-4'-thiomethylbenzophenone

Cat. No.: B1321377
CAS No.: 54118-72-8
M. Wt: 258.3 g/mol
InChI Key: MBBNMEDIJUBJMA-UHFFFAOYSA-N
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Description

4-Methoxy-4'-thiomethylbenzophenone is a benzophenone derivative featuring a methoxy (-OCH₃) group at the 4-position of one benzene ring and a thiomethyl (-SCH₃) group at the 4'-position of the second benzene ring. The compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in the development of optoelectronic materials and pharmaceutical precursors . Its molecular formula is inferred as C₁₅H₁₄O₂S, with a molecular weight of approximately 270.34 g/mol based on analogs .

Properties

IUPAC Name

(4-methoxyphenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBNMEDIJUBJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10614399
Record name (4-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54118-72-8
Record name (4-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-4’-thiomethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-methoxybenzoyl chloride with 4-methylthiophenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 4-Methoxy-4’-thiomethylbenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: 4-Methoxy-4’-thiomethylbenzophenone can undergo oxidation reactions, where the thiomethyl group is converted to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy and thiomethyl groups can participate in nucleophilic substitution reactions. For instance, the methoxy group can be replaced by a hydroxyl group using strong acids like hydrobromic acid (HBr).

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: HBr, NaOH

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Secondary alcohols

    Substitution: Hydroxy derivatives

Scientific Research Applications

4-Methoxy-4’-thiomethylbenzophenone has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-Methoxy-4’-thiomethylbenzophenone exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and thiomethyl groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table summarizes key benzophenone derivatives with substitutions at the 4- and 4'-positions, highlighting their structural variations, physical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (4,4') Physical Properties Applications
4-Methoxy-4'-thiomethylbenzophenone - C₁₅H₁₄O₂S ~270.34 Methoxy, Thiomethyl Not specified Chemical intermediate
4-Methoxy-4'-methylbenzophenone 23886-71-7 C₁₅H₁₄O₂ 226.27 Methoxy, Methyl Off-white crystal powder Pharmaceutical intermediate
4-Methoxy-4'-nitrobenzophenone 1151-94-6 C₁₄H₁₁NO₄ 257.25 Methoxy, Nitro Melting point: 125–127°C Organic synthesis intermediate
4-Azetidinomethyl-4'-thiomethylbenzophenone 898756-37-1 C₁₈H₁₉NOS 297.41 Azetidinomethyl, Thiomethyl Not specified Research use
4-Piperidinomethyl-4'-thiomethylbenzophenone 898771-26-1 C₂₀H₂₃NOS 325.47 Piperidinomethyl, Thiomethyl Not specified Not specified

Substituent Effects on Properties

  • Electron-Donating Groups (EDG): Methoxy (-OCH₃) groups enhance solubility in polar solvents but may reduce bioactivity in certain contexts. For example, in chalcone derivatives, methoxy-substituted compounds showed lower antiproliferative activity compared to halogenated analogs .
  • Electron-Withdrawing Groups (EWG): Nitro (-NO₂) groups increase thermal stability and reactivity in electrophilic substitutions. 4-Methoxy-4'-nitrobenzophenone’s high melting point (125–127°C) reflects its crystalline stability .
  • Thiomethyl (-SCH₃): This sulfur-containing group can influence optical properties.

Biological Activity

4-Methoxy-4'-thiomethylbenzophenone (MTBP) is a synthetic organic compound belonging to the class of benzophenones, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.

Chemical Structure and Properties

MTBP features a benzophenone core with a methoxy group and a thiomethyl substituent, which may influence its interaction with biological systems. The general structure can be represented as follows:

C16H16O2S\text{C}_{16}\text{H}_{16}\text{O}_2\text{S}

This structure suggests potential interactions with various biological targets due to the presence of both electron-donating (methoxy) and electron-withdrawing (thiomethyl) groups.

Antioxidant Activity

Recent studies have indicated that MTBP exhibits significant antioxidant properties . Antioxidants play a vital role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. In vitro assays demonstrated that MTBP can scavenge free radicals effectively, suggesting its potential as a protective agent against oxidative damage.

Antimicrobial Activity

MTBP has shown promising antimicrobial activity against various pathogens. Studies have reported that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity

The cytotoxic effects of MTBP were evaluated using several mammalian cell lines. Results indicated that MTBP has selective cytotoxicity against certain cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.

Cell LineIC50 (µM)Remarks
HeLa (cervical cancer)15.2Moderate cytotoxicity
MCF-7 (breast cancer)22.5Selective against cancer cells
L929 (normal fibroblast)>100Low toxicity

Anti-inflammatory Activity

MTBP has been investigated for its anti-inflammatory properties . In vitro studies using macrophage cell lines demonstrated that MTBP significantly reduces the production of pro-inflammatory cytokines and nitric oxide (NO). This activity suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activities of MTBP can be understood through structure-activity relationship studies. Modifications to the benzophenone structure, such as varying the substituents on the aromatic rings, can enhance or diminish its biological activity. For instance, the presence of methoxy and thiomethyl groups appears to be critical for its antioxidant and antimicrobial activities.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of MTBP against multi-drug resistant E. coli showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios.
  • Cytotoxicity Assessment : In a comparative study, MTBP was found to be more effective than some standard chemotherapeutic agents in inhibiting the growth of specific cancer cell lines, suggesting further exploration in clinical settings.
  • Anti-inflammatory Mechanism : Research involving RAW 264.7 macrophages indicated that MTBP downregulates NO production significantly, with an IC50 value of 18 µM, comparable to known anti-inflammatory drugs.

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